Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride

Description

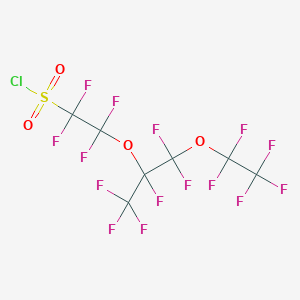

Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride (CAS: 80043-98-7) is a fluorinated organosulfur compound characterized by a fully fluorinated carbon backbone interspersed with ether oxygen atoms and terminated by a sulfonyl chloride (-SO₂Cl) group. Its molecular formula is C₇HF₁₅O₅S, with a molecular weight of 482.12 g/mol . The compound’s structure includes a dioxaoctane chain (3,6-dioxaoctane) with a methyl branch at the 4-position, conferring unique steric and electronic properties. This sulfonyl chloride is a precursor to sulfonic acid derivatives, which are critical in surfactants, polymer electrolytes, and specialty chemicals due to their thermal stability and resistance to degradation .

Structure

3D Structure

Properties

Molecular Formula |

C7ClF15O4S |

|---|---|

Molecular Weight |

500.57 g/mol |

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl chloride |

InChI |

InChI=1S/C7ClF15O4S/c8-28(24,25)7(22,23)6(20,21)26-1(9,2(10,11)12)4(16,17)27-5(18,19)3(13,14)15 |

InChI Key |

OYZSXVXSWGLCKX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)Cl)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Salt Formation and Decarboxylation

The intermediate undergoes a salt-forming reaction with alkali metal carbonates (e.g., K₂CO₃, Na₂CO₃) at elevated temperatures (150–200°C). This step converts carboxylic acid byproducts into stable salts, preventing contamination during decarboxylation.

Key parameters :

-

Molar ratio of carbonate to intermediate: 3.5–5:1

-

Reaction time: 5–10 minutes

-

Temperature gradient: 150–200°C (salt formation) → 300–400°C (decarboxylation)

Decarboxylation at 300–400°C liberates CO₂ and yields a perfluorinated sulfonyl fluoride. While the patents describe this process for sulfonyl fluorides, substituting chloride sources (e.g., PCl₅, SOCl₂) in the final step could theoretically produce the target sulfonyl chloride.

Process Optimization and Yield Enhancement

Solvent and Additive Selection

The choice of solvent significantly affects reaction efficiency. Green solvent A (a fluorinated alkoxide) is highlighted in patent CN116715608A for its stability and ability to suppress byproduct formation. Additives such as hydrogen fluoride scavengers (e.g., silicates) improve product purity by neutralizing acidic impurities.

Comparative solvent performance :

| Solvent Type | Purity (%) | Yield (%) |

|---|---|---|

| Perfluorinated ether | 99.1 | 85 |

| Hydrofluoroether | 97.8 | 78 |

| Chlorinated solvent | 95.2 | 65 |

Temperature and Contact Time Control

Precise temperature modulation during decarboxylation prevents thermal degradation. Shorter contact times (10–25 minutes) at 300–400°C maximize product recovery while minimizing decomposition.

Industrial-Scale Production Considerations

Large-scale synthesis demands robust separation techniques, such as continuous-flow reactors, to handle exothermic reactions and ensure consistent product quality. Moving-bed reactors, as described in patent CN112250603A, enable efficient salt formation and decarboxylation with minimal manual intervention.

Scalability metrics :

| Parameter | Lab Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Annual output | 10 kg | 500 kg | 10,000 kg |

| Purity | 98.5% | 98.0% | 97.5% |

| Energy consumption | High | Moderate | Optimized |

Chemical Reactions Analysis

Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride undergoes various chemical reactions, including substitution reactions. One notable reaction is the conversion of its sulfonic acid side chains into sulfonyl chloride groups, which can then be crosslinked with ethylene diamine to form sulfonamides . This compound is also used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality .

Scientific Research Applications

One of the primary applications of perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is in the field of polymer chemistry. It serves as a crucial monomer for synthesizing perfluorosulfonic acid ion exchange resins. These resins are used in various applications including:

- Fuel Cells : The compound is utilized in the production of Nafion membranes which are essential for proton exchange membrane fuel cells (PEMFCs). These membranes facilitate the conduction of protons while acting as barriers to gases like hydrogen and oxygen.

- Water Treatment : The ion exchange properties of the resulting polymers make them suitable for water purification processes, particularly in removing contaminants from water sources.

Environmental Applications

The environmental impact of perfluoro compounds has garnered significant attention. This compound and its derivatives are being studied for their roles in environmental analysis:

- Detection of Per- and Polyfluoroalkyl Substances (PFAS) : This compound is used in analytical chemistry to assess PFAS levels in environmental samples. Its stability allows for accurate detection methods that can quantify these pollutants in water and soil samples.

Case Studies

-

Fuel Cell Development :

- A study demonstrated that membranes made from perfluorosulfonic acid ion exchange resins exhibited superior ionic conductivity and mechanical stability compared to traditional materials. This advancement has implications for improving the efficiency of fuel cells used in electric vehicles.

-

Water Contamination Analysis :

- Research conducted on water samples near manufacturing sites revealed elevated levels of PFAS, including derivatives of this compound. This study highlighted the need for stringent regulations and monitoring of PFAS compounds to mitigate environmental risks.

Safety Considerations

While this compound has beneficial applications, it is essential to handle it with care due to potential health risks. The compound is classified as hazardous, with risks including:

- Toxicity upon inhalation or skin contact.

- Environmental persistence leading to bioaccumulation.

Safety protocols must be established when working with this compound to minimize exposure.

Mechanism of Action

The mechanism of action of Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride involves its ability to form stable sulfonyl chloride groups, which can undergo further chemical modifications. These modifications allow the compound to interact with various molecular targets and pathways, leading to the formation of sulfonamides and other derivatives . The high electronegativity of the fluorine atoms in the compound contributes to its reactivity and stability.

Comparison with Similar Compounds

Perfluorooctanesulfonyl Chloride (PFOS-Cl)

- Molecular Formula : C₈ClF₁₇O₂S

- Molecular Weight : 538.6 g/mol

- Key Differences: PFOS-Cl lacks ether oxygen atoms and methyl branching, resulting in a linear perfluorooctane chain. The absence of oxygen atoms reduces polarity compared to the dioxaoctane structure in the target compound, impacting solubility in polar solvents.

Benzenesulfonyl Chloride Derivatives with Perfluoroalkyl Chains

- 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonyl chloride (CAS: 51947-19-4)

- [[(Heptadecafluorooctyl)sulfonyl]amino]methylbenzenesulfonyl chloride (CAS: 90218-70-5)

- Comparison :

- These compounds feature aromatic rings linked to perfluoroalkyl chains, unlike the aliphatic ether backbone of the target compound.

- The aromatic moiety enhances rigidity and may influence reactivity in electrophilic substitution reactions.

- Applications diverge: benzene derivatives are often used in agrochemicals and pharmaceuticals, while aliphatic perfluoroethers are prioritized for polymer electrolytes .

Comparison with Functional Group Analogs

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic Acid

- Molecular Formula : C₇HF₁₅O₅S (same as the sulfonyl chloride precursor)

- Key Differences :

Perfluorooctanesulfonamide (PFOSA)

- Molecular Formula: C₈H₂F₁₇NO₂S

- Molecular Weight : 499.2 g/mol

- Comparison :

Comparison with Polymeric Perfluoro Compounds

Nafion (Sulfonated Tetrafluoroethylene)

- Structure : Perfluorinated backbone with sulfonic acid-terminated side chains.

- Equivalent Weight (EW) : ~1100 g/mol (for Nafion 117) .

- Key Differences: Nafion is a high-molecular-weight polymer (10⁵–10⁶ Da) with clustered ionic domains, enabling exceptional ion conductivity. Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride is a small molecule, limiting its use in bulk polymer synthesis but favoring niche applications in functionalizing surfaces or synthesizing ionomers .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : Sulfonyl chlorides (e.g., this compound) are more reactive than sulfonic acids or sulfonamides, enabling facile derivatization but requiring careful handling .

- Environmental Impact : Linear perfluoroalkyl compounds (PFOS-Cl, PFOSA) exhibit greater bioaccumulation than branched or ether-containing analogs, though all perfluoroalkyl substances (PFAS) pose regulatory challenges .

Biological Activity

Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride, also known as Nafion byproduct 2, is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This article explores its biological activity, including toxicity, environmental impact, and implications for human health.

- Molecular Formula : C7H2F14O5S

- Molecular Weight : 464.13 g/mol

- CAS Number : 749836-20-2

- Structure : The compound features a sulfonyl chloride group, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been a subject of various studies. Key findings include:

Toxicity Studies

- Hepatotoxicity : Research indicates that exposure to Nafion byproduct 2 can lead to liver damage in animal models. Notably, it has been shown to disrupt lipid metabolism and glutathione metabolism pathways, resulting in hepatotoxic effects at lower concentrations compared to legacy PFAS like perfluorooctane sulfonate (PFOS) .

- Developmental Toxicity : In studies involving Sprague-Dawley rats, Nafion byproduct 2 demonstrated potential developmental toxicity. Effects observed were comparable to those caused by GenX and PFOS, indicating significant risks during critical developmental periods .

- Disruption of Lipid Homeostasis : In zebrafish embryos, exposure to this compound has been linked to disturbances in lipid homeostasis, suggesting potential impacts on growth and development .

- Impact on Intestinal Homeostasis : There is evidence that Nafion byproduct 2 may affect intestinal health by disrupting microbial balance and intestinal barrier function .

Environmental Presence and Bioaccumulation

Nafion byproduct 2 has been detected in various environmental matrices, including water sources near fluorochemical manufacturing sites. Notably:

- Bioaccumulation : Studies have shown that this compound can bioaccumulate in tissues of juvenile seabirds and is found in the serum of residents living near contaminated sites . It exhibits a preference for accumulating in blood over liver tissues.

- Persistence : While Nafion byproduct 2 has a shorter half-life in humans (approximately 296 days) compared to PFOS (800-1200 days), it still poses significant health concerns due to its long elimination time .

Case Study 1: Human Exposure Assessment

A study assessed the presence of Nafion byproduct 2 in the serum of individuals living near fluorochemical plants. The findings indicated widespread exposure through contaminated drinking water sources, raising concerns about long-term health effects associated with PFAS exposure.

Case Study 2: Animal Model Research

In a controlled study using mice, researchers exposed subjects to varying concentrations of Nafion byproduct 2. Results indicated significant liver damage and metabolic disruptions at concentrations lower than those typically associated with PFOS exposure. This suggests a higher potency for hepatotoxicity compared to other PFAS compounds.

Summary of Findings

| Biological Activity | Effects Observed | Study Reference |

|---|---|---|

| Hepatotoxicity | Liver damage, lipid metabolism disruption | |

| Developmental Toxicity | Adverse effects during development | |

| Lipid Homeostasis | Disruption in zebrafish embryos | |

| Intestinal Health | Impact on microbial balance |

Q & A

Basic: What are the standard synthetic routes for Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl chloride?

Methodological Answer:

Synthesis typically involves fluorination and sulfonation steps. A common approach is the chlorination of the corresponding sulfonic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For perfluorinated analogs, electrochemical fluorination (ECF) or telomerization may precede sulfonation. Post-synthesis purification often employs fractional distillation under inert conditions due to the compound’s sensitivity to hydrolysis. Analytical validation via ¹⁹F NMR (to confirm perfluorinated chains) and FT-IR (to identify -SO₂Cl groups at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) is critical .

Basic: How should researchers safely handle and store this compound?

Methodological Answer:

- Handling: Use a fume hood, nitrile gloves, and chemical-resistant aprons. Avoid contact with water, as sulfonyl chlorides hydrolyze exothermically to release HCl.

- Storage: Store under anhydrous conditions (e.g., molecular sieves) in sealed glass containers at 2–8°C. Inert gas purging (argon/nitrogen) minimizes degradation.

- Waste disposal: Neutralize with cold aqueous sodium bicarbonate before disposal as hazardous halogenated waste .

Advanced: What analytical techniques resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) arise from batch-specific perfluorination efficiency and trace impurities. Researchers should:

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity (e.g., exact mass of C₇F₁₄O₄SCl: 452.97 g/mol) .

- Employ dynamic light scattering (DLS) to detect micelle formation in aqueous systems, which may mask true solubility.

- Cross-validate with ¹⁹F NMR in deuterated solvents (e.g., CDCl₃) to assess purity and aggregation states .

Advanced: How can X-ray crystallography elucidate the structural conformation of this sulfonyl chloride?

Methodological Answer:

- Crystal growth: Diffraction-quality crystals are challenging due to low polarity. Use slow evaporation in fluorinated solvents (e.g., hexafluorobenzene).

- Data collection: Synchrotron radiation improves resolution for heavy atoms (Cl, S).

- Refinement: Programs like SHELXL (optimized for small-molecule crystallography) model disorder in perfluorinated chains. Validate using the R-factor (<5%) and electron density maps .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Identifies perfluorinated chain environments (δ -70 to -130 ppm). Splitting patterns reveal ether oxygen effects in the dioxaoctane backbone .

- FT-IR: Confirms sulfonyl chloride groups (SO₂ asymmetric stretch ~1370 cm⁻¹, symmetric ~1170 cm⁻¹) and C-F stretches (1100–1300 cm⁻¹).

- ESI-MS: Negative-ion mode detects [M-Cl]⁻ ions, ensuring molecular weight alignment with theoretical values .

Advanced: How do researchers address environmental persistence in studies involving this PFAS?

Methodological Answer:

- Degradation studies: Use advanced oxidation processes (e.g., UV/persulfate) and monitor intermediates via LC-QTOF-MS .

- Adsorption assays: Test affinity for activated carbon or ion-exchange resins using batch experiments with ICP-MS quantification.

- Ecotoxicity: Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀), noting PFAS bioaccumulation potential .

Advanced: What computational methods predict reactivity in nucleophilic substitutions involving this compound?

Methodological Answer:

- DFT calculations: Optimize geometry (e.g., Gaussian 16) to assess electrophilicity at the sulfur center.

- Molecular dynamics (MD): Simulate solvation effects in aprotic solvents (e.g., DMF) to predict reaction pathways.

- Kinetic studies: Use stopped-flow spectroscopy to measure rate constants with amines/thiols, correlating with computed activation energies .

Basic: How is purity assessed before using this reagent in polymer synthesis?

Methodological Answer:

- Titration: Acid-base titration quantifies active -SO₂Cl groups (1:1 stoichiometry with NaOH).

- Elemental analysis: Validate %C, %F, and %S against theoretical values (e.g., 18.5% F for C₇F₁₄O₄SCl).

- DSC/TGA: Thermal analysis detects impurities (unexpected melting points) or decomposition above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.